molecular formula C10H11NO2 B1439515 2-Pyridinyl(tetrahydro-2-furanyl)methanone CAS No. 959239-35-1

2-Pyridinyl(tetrahydro-2-furanyl)methanone

Cat. No.: B1439515
CAS No.: 959239-35-1
M. Wt: 177.2 g/mol
InChI Key: RBYCNYKROLTBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinyl(tetrahydro-2-furanyl)methanone is a heterocyclic organic compound with the molecular formula C10H11NO2 It is characterized by a pyridine ring attached to a tetrahydrofuran ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinyl(tetrahydro-2-furanyl)methanone can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis. This method employs water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . Another method involves the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper, is common in industrial settings due to their efficiency in promoting the desired oxidation reactions .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl(tetrahydro-2-furanyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the oxidation of this compound are pyridin-2-yl-methanones. Substitution reactions can yield a variety of derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Pyridinyl(tetrahydro-2-furanyl)methanone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes Csp3-H oxidation facilitated by copper catalysis, where water acts as the oxygen source . This process involves the formation of reactive intermediates that lead to the desired product.

Comparison with Similar Compounds

2-Pyridinyl(tetrahydro-2-furanyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties that are not observed in its individual components.

Properties

IUPAC Name

oxolan-2-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-2,4,6,9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYCNYKROLTBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672438
Record name (Oxolan-2-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-35-1
Record name (Oxolan-2-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Reactant of Route 2
Reactant of Route 2
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Reactant of Route 3
Reactant of Route 3
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Reactant of Route 4
Reactant of Route 4
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Reactant of Route 5
Reactant of Route 5
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Reactant of Route 6
Reactant of Route 6
2-Pyridinyl(tetrahydro-2-furanyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.